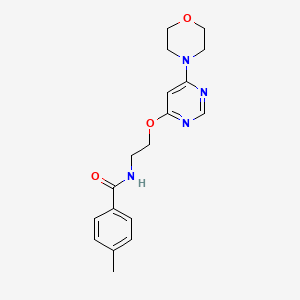
4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Synthesis Analysis
In general, a series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A series of pyrimidinamine derivatives were also designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The structure of similar compounds was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package .Chemical Reactions Analysis
In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized. Then their in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phomopsis sp., and Botrytis cinereal (B. cinereal) were determined .Physical and Chemical Properties Analysis
The molecular formula of a similar compound, 6-methyl-2-morpholinopyrimidin-4-ol, is CHNO. Its average mass is 195.218 Da and its monoisotopic mass is 195.100784 Da .Aplicaciones Científicas De Investigación
Scientific Research Applications in Pharmaceuticals
Research in pharmaceuticals often involves exploring the pharmacodynamics, pharmacokinetics, and therapeutic uses of compounds similar to "4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide." For instance, compounds like Cisapride, Metoclopramide, and synthetic derivatives of 1,4-benzoxazin-3-one have been reviewed for their properties and uses in treating gastrointestinal disorders, acting as prokinetic agents, or serving as scaffolds for developing antimicrobial agents, respectively (McCallum et al., 1988); (Pinder et al., 2012); (De Bruijn et al., 2018). These studies demonstrate the broad scope of chemical research in identifying and optimizing compounds for specific therapeutic applications.
Environmental Impacts and Toxicity Studies
The environmental impact and toxicity of chemical compounds are crucial areas of scientific research. Studies on compounds such as oxybenzone and other sunscreen ingredients, as well as synthetic phenolic antioxidants, have shown potential ecological and health concerns. These include effects on coral reefs, accumulation in water sources, and implications for human health through exposure to toxic by-products (Schneider & Lim, 2019); (Liu & Mabury, 2020). These findings underscore the importance of assessing environmental and health risks associated with chemical usage.
Mecanismo De Acción
Target of Action
The primary targets of 4-methyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzamide are iNOS and COX-2 . These are key enzymes involved in the inflammatory response. iNOS (inducible nitric oxide synthase) produces nitric oxide, a molecule that plays a critical role in inflammation. COX-2 (cyclooxygenase-2) is an enzyme that produces prostaglandins, which are lipid compounds that mediate various physiological responses, including inflammation .
Mode of Action
The compound interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the enzymatic activity of iNOS and COX-2, thereby reducing the production of nitric oxide and prostaglandins respectively . The compound forms hydrophobic interactions with the active sites of these enzymes .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the biochemical pathways involved in the inflammatory response . By reducing the production of nitric oxide and prostaglandins, the compound decreases the concentration of these pro-inflammatory mediators. This leads to a reduction in inflammation and its associated symptoms .
Pharmacokinetics
The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is a significant reduction in inflammation. The compound dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis shows that the compound decreases the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can stimulate the inflammatory response in macrophage cells . The compound’s anti-inflammatory activity was assessed in this context
Propiedades
IUPAC Name |
4-methyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-2-4-15(5-3-14)18(23)19-6-9-25-17-12-16(20-13-21-17)22-7-10-24-11-8-22/h2-5,12-13H,6-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZTBDFDQVMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)
![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)
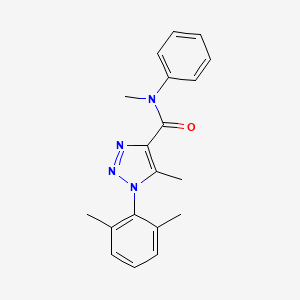
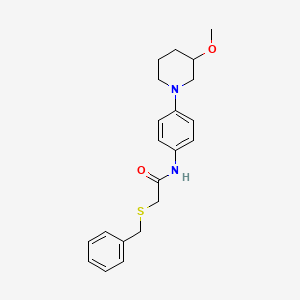

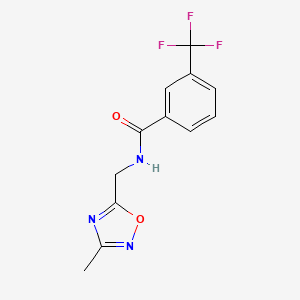
![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)
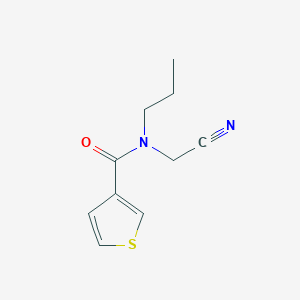

![(4-Chlorophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2891065.png)
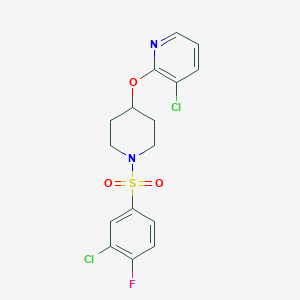
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2891067.png)
